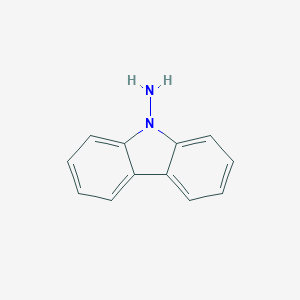

9H-carbazol-9-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

carbazol-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTWOOPTAAXMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298501 | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17223-85-7 | |

| Record name | 17223-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9h Carbazol 9 Amine and N Substituted Carbazolyl Amines

Direct Synthesis Strategies for 9H-Carbazol-9-amine

The direct amination of the 9H-carbazole nitrogen is a primary route to this compound. One documented method involves the reaction of carbazole (B46965) with hydroxylamine-O-sulfonic acid in the presence of a strong base. prepchem.com In a typical procedure, carbazole is dissolved in dimethylformamide (DMF) and treated with potassium hydroxide (B78521). The subsequent addition of hydroxylamine-O-sulfonic acid to this mixture initiates the amination reaction. prepchem.com After the reaction period, an aqueous work-up followed by extraction with an organic solvent like ethyl acetate (B1210297) is performed. The final product is isolated and purified using column chromatography. prepchem.com

Table 1: Direct Synthesis of this compound

| Starting Material | Reagents | Solvent | Key Conditions | Product |

|---|

Synthesis of N-Substituted Carbazolyl Amines via N-Functionalization of 9H-Carbazole

The functionalization of the nitrogen atom of the carbazole ring is a common strategy to access a wide array of N-substituted carbazolyl amines. These methods include transition-metal-catalyzed couplings, nucleophilic substitutions, and various condensation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds and synthesizing N-aryl carbazoles. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of carbazoles with aryl halides. ktu.edu

One approach involves a cascade reaction starting from cyclic diaryliodonium salts and anilines, catalyzed by palladium(II) acetate. beilstein-journals.org This method proceeds through an initial ring-opening of the iodonium (B1229267) salt by the amine, followed by a palladium-mediated intramolecular C-N bond formation to yield the N-arylcarbazole. beilstein-journals.org Another strategy is the double N-arylation of primary amines with 2,2'-biphenylylene ditriflates, using palladium catalysts supported by phosphine (B1218219) ligands such as Xantphos. acs.org

The Suzuki coupling reaction is also employed, typically by reacting a brominated carbazole derivative with a boronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂·CH₂Cl₂. nsf.gov Furthermore, palladium catalysis can be used for the intramolecular C-H amination of 2-amidobiaryls, providing an efficient route to the carbazole core. researchgate.net These methods demonstrate the versatility of palladium catalysis in constructing complex carbazole structures with good functional group tolerance. researchgate.netorganic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Synthesis of N-Substituted Carbazoles

| Carbazole Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|---|

| Cyclic Diaryliodonium Salt | Anilines | Pd(OAc)₂ | Ring Opening / Buchwald-Hartwig Cascade | N-Arylcarbazoles | beilstein-journals.org |

| 2,2'-Biphenylylene ditriflates | Primary Amines | Pd complex with Xantphos | Double N-Arylation | N-Substituted Carbazoles | acs.org |

| 3,6-Dibromo-9H-carbazole | Arylboronic acids | Pd(dppf)Cl₂·CH₂Cl₂ / K₃PO₄·H₂O | Suzuki Coupling | 3,6-Diaryl-9H-carbazoles | nsf.gov |

Nucleophilic substitution is a fundamental method for introducing substituents onto the carbazole nitrogen. libretexts.org A common strategy involves the reaction of the carbazole anion, generated by a base like potassium hydroxide or potassium carbonate, with an alkyl or acyl halide. bas.bgnih.gov

For instance, N-alkylated carbazoles can be prepared by reacting carbazole with dibromoalkanes in the presence of sodium hydroxide. nih.gov This reaction first yields N-alkylbromide substituted carbazoles, which can be further functionalized. nih.gov Similarly, N-acylation can be achieved by treating carbazole with chloroacetyl chloride, producing an intermediate that can then be coupled with other nucleophiles, such as aminophenols. bas.bg Nucleophilic aromatic substitution (SNAᵣ) is also possible; for example, 9H-carbazole can react with activated aryl halides like 1-iodo-3,5-difluorobenzene using a strong base such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMSO. iucr.org

Table 3: Nucleophilic Substitution for N-Functionalization of Carbazole

| Carbazole | Reagent | Base/Solvent | Reaction Type | Product | Ref. |

|---|---|---|---|---|---|

| Carbazole | Dibromoalkanes | NaOH | N-Alkylation | N-Alkylbromide substituted carbazole | nih.gov |

| Carbazole | Chloroacetyl chloride | Triethylamine / Benzene (B151609) | N-Acylation | 1-(9H-carbazol-9-yl)-2-chloroethanone | bas.bg |

| 9H-Carbazole | 1-Iodo-3,5-difluorobenzene | t-BuOK / DMSO | Nucleophilic Aromatic Substitution | 9-(3,5-Difluorophenyl)-9H-carbazole derivative | iucr.org |

Condensation reactions provide another versatile route to complex carbazole derivatives. The Friedländer condensation, for example, allows for the synthesis of quinolyl-substituted carbazoles. This reaction involves the condensation of an acetyl-substituted carbazole with a β-aminoaldehyde or β-aminoketone, typically catalyzed by a base like sodium ethoxide. beilstein-journals.orgnih.gov

The Knoevenagel condensation is also utilized, where an acylated carbazole reacts with an active methylene (B1212753) compound like malononitrile. researchgate.net Another variation involves the condensation of formylated carbazoles, such as 9-butyl-9H-carbazole-3-carbaldehyde, with cyanoacetic acid in the presence of ammonium (B1175870) acetate as a catalyst. asianpubs.org These reactions are valuable for extending the conjugation of the carbazole system and introducing diverse functionalities.

Table 4: Condensation Reactions for Synthesizing Carbazole Derivatives

| Carbazole Reactant | Carbonyl Compound/Partner | Catalyst/Conditions | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|---|

| 3-Acetyl-9-ethyl-9H-carbazole | β-Aminoaldehydes/ketones | Sodium ethoxide / Ethanol | Friedländer Condensation | 3-(Quinolin-2-yl)-9H-carbazoles | beilstein-journals.orgnih.gov |

| 1-(9H-Carbazole-3-yl)ethanone | Malononitrile | Ammonium acetate | Knoevenagel Condensation | 2-(1-(9H-Carbazole-3-yl)ethylidene)malononitrile | researchgate.net |

| 9-Butyl-9H-carbazole-3-carbaldehyde | Cyanoacetic acid | Ammonium acetate | Condensation | 3-(9-Butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid | asianpubs.org |

The Mannich reaction is a three-component condensation that produces β-amino-ketone compounds known as Mannich bases. wikipedia.org In the context of carbazole chemistry, this reaction typically involves a carbazole derivative (containing an active hydrogen), an aldehyde (commonly formaldehyde (B43269) or acetaldehyde), and a primary or secondary amine. asianpubs.orgrjstonline.com

For example, N-Mannich bases of 3,6-dinitrocarbazole are synthesized by reacting it with an aldehyde and a secondary amine in methanol (B129727). asianpubs.org The reaction proceeds under mild conditions, often with initial cooling followed by reflux. rjstonline.com This strategy allows for the introduction of an aminoalkyl group onto the carbazole nitrogen, creating derivatives with potential biological activities. researchgate.netresearchgate.net

Table 5: Synthesis of Carbazole Mannich Bases

| Carbazole Substrate | Aldehyde | Amine | Solvent/Conditions | Product Type | Ref. |

|---|---|---|---|---|---|

| 3,6-Dinitrocarbazole | Formaldehyde/Acetaldehyde | Secondary amines | Methanol / Reflux | N-Mannich bases of 3,6-dinitrocarbazole | asianpubs.org |

| Carbazole | Formaldehyde/Acetaldehyde | Secondary amines | Methanol / Reflux | N-Mannich bases of carbazole | rjstonline.com |

Reductive amination is a method for forming C-N bonds by reacting a carbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate. This approach is particularly useful for synthesizing N-substituted carbazolyl amines from carbazole aldehydes.

A common procedure involves the reaction of a carbazole aldehyde, such as carbazole-9-acetaldehyde or carbazole-3-carbaldehyde, with a primary or secondary amine in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reagent for this transformation due to its selectivity and tolerance of various functional groups. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane. This method provides a direct and efficient pathway to N-alkylated carbazole amines.

Table 6: Reductive Amination for Synthesis of N-Substituted Carbazolyl Amines

| Carbazole Aldehyde | Amine | Reducing Agent | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|

| Carbazole-3-carbaldehyde derivative | 2-Methoxyethylamine | Sodium triacetoxyborohydride (STAB) | Tetrahydrofuran (THF) | N-Substituted carbazol-3-amine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, proving particularly effective for the N-arylation of carbazoles and the synthesis of N-substituted carbazolyl amines. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Research has demonstrated that the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating a wide range of substrates, including sterically hindered ones. For instance, the amination of hindered aryl bromides or chlorides with 9H-carbazole has been successfully achieved using a combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and specialized Buchwald ligands. The use of strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or lithium tert-butoxide (LiOtBu) in solvents like toluene (B28343) facilitates these challenging couplings.

In the synthesis of complex diarylamines, a system employing palladium acetate (Pd(OAc)₂) with a specially designed carbazolyl-derived phosphine ligand has shown remarkable efficacy. This catalyst system promotes the sterically demanding coupling of aryl chlorides with anilines, achieving excellent yields of up to 99%. mdpi.com Similarly, for the synthesis of hole-transporting materials used in organic electronics, the Buchwald-Hartwig reaction is a key step. The coupling of 2,7-dibromo-9-protected-carbazole with 4,4'-dimethoxydiphenylamine (B142901) proceeds efficiently using Pd(OAc)₂ with a biarylphosphine ligand like XPhos and potassium phosphate (B84403) (K₃PO₄) as the base. nih.gov

The reaction conditions can be tailored to synthesize specific structural motifs, such as C–N axially chiral carbazoles, through intramolecular Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.org In these syntheses, the selection of solvent can have a pronounced effect on the enantiomeric excess of the product, with DMF proving to be highly effective. organic-chemistry.org

| Aryl Halide | Amine | Catalyst System (Precursor/Ligand) | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromonaphthalene | 9H-Carbazole | Pd₂(dba)₃ / Buchwald Ligand | LiOtBu | Toluene | 9-(1-Naphthyl)-9H-carbazole | Satisfactory | thieme-connect.com |

| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ / Carbazolyl-phosphine Ligand | Not Specified | Not Specified | Tetra-ortho-substituted diarylamine | 96% | mdpi.com |

| 2,7-Dibromo-9-(tert-butoxycarbonyl)-9H-carbazole | 4,4'-Dimethoxydiphenylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-9-(tert-butoxycarbonyl)-9H-carbazole-2,7-diamine | Not Specified (High) | nih.gov |

| C-C Axially Chiral Biaryl Precursor | Intramolecular Amination | Pd(OAc)₂ / Me-JohnPhos | Cs₂CO₃ | DMF | C-N Axially Chiral Carbazole | 92% | organic-chemistry.org |

Multi-Step Synthetic Pathways for Complex this compound Derivatives

The synthesis of complex carbazole derivatives, particularly those with multiple aryl substituents or fused ring systems, often necessitates multi-step pathways. These sequences frequently combine different catalytic reactions in a one-pot or sequential fashion, offering an efficient route to structurally diverse molecules that are valuable as anticancer agents, natural products, or materials for organic electronics. qscience.combohrium.comresearchgate.net

A prominent and powerful strategy is the concatenation of a Suzuki cross-coupling reaction with a Buchwald-Hartwig amination. researchgate.net This one-pot, three-component approach allows for the sequential C-arylation and N-arylation of a carbazole scaffold. For example, starting with 3-bromo-9H-carbazole, a Suzuki coupling is first performed with an arylboronic acid to install a substituent at the C-3 position. Following this, an aryl halide is added to the same reaction vessel, and a subsequent Buchwald-Hartwig amination functionalizes the nitrogen atom. This method is notable for using a single palladium catalyst system for both transformations, avoiding the need for additional catalyst loading. researchgate.netnih.govresearchgate.net Careful selection of bases is critical; cesium fluoride (B91410) (CsF) is effective for the initial Suzuki step, while a stronger base like sodium tert-butoxide (NaOtBu) is required for the subsequent amination. researchgate.net

Another effective multi-step approach involves a palladium-catalyzed intermolecular amination followed by an intramolecular direct arylation. This sequence can be used to construct the carbazole core itself from simpler starting materials like anilines and 1,2-dihaloarenes. tandfonline.com This strategy has been successfully applied to the synthesis of the bioactive carbazole alkaloid clausenalene. thieme-connect.com

| Starting Material(s) | Reaction Sequence | Key Reagents/Catalysts | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-9H-carbazole, (4-Methoxyphenyl)boronic acid, 1-Bromo-4-methoxybenzene | 1. Suzuki Coupling 2. Buchwald-Hartwig Amination (One-Pot) | Pd(dba)₂, [tBu₃PH]BF₄, CsF (Step 1), NaOtBu (Step 2) | 3,9-Bis(4-methoxyphenyl)-9H-carbazole | Moderate to Very Good | researchgate.net |

| 2-Anilinocyclohexenones | 1. Pd(0)-catalyzed Aromatization/Methylation 2. Pd(II)-catalyzed Cyclization | Pd(0), Pd(II) | 1-Oxygenated Carbazoles (e.g., Clausenal) | Good | bohrium.com |

| Anilines, 1,2-Dihaloarenes | 1. Buchwald-Hartwig Amination 2. Intramolecular Direct Arylation (One-Pot) | Pd-nanocatalyst/biochar, Cs₂CO₃, MW | Substituted 9H-Carbazoles (e.g., Clausenalene) | High | thieme-connect.com |

| 2-Chloro-N-alkylated anilines, Aryl bromides | 1. Amination 2. C-H Activation (One-Pot) | Palladium Catalyst | Substituted Carbazoles | Not Specified | sciforum.net |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign methods for carbazole synthesis. These green approaches focus on reducing solvent waste, minimizing energy consumption, and utilizing recoverable or non-toxic catalysts.

Mechanochemistry, specifically high-temperature ball-milling, has emerged as a potent solvent-free technique for C-N cross-coupling reactions. The palladium-catalyzed solid-state coupling of carbazoles with aryl halides proceeds efficiently under these conditions, often in the open air, eliminating the need for large volumes of organic solvents. nih.gov This method is particularly advantageous for coupling poorly soluble aryl halides with large polyaromatic structures, which are often unreactive under conventional solution-based conditions. nih.gov A one-step, solvent-free ball-milling reaction has also been established for synthesizing carbazole isomer phosphors, providing an efficient and environmentally friendly alternative to multi-step, solvent-based routes. nih.gov

Microwave-assisted synthesis is another cornerstone of green chemistry for this compound class. It dramatically reduces reaction times compared to conventional heating. researchgate.net A noteworthy development is the use of a magnetically recoverable palladium nanocatalyst supported on green biochar. organic-chemistry.orgthieme-connect.com This system facilitates a one-pot tandem reaction of anilines and 1,2-dihaloarenes to form 9H-carbazoles under microwave irradiation and ligand-free conditions. The reaction proceeds rapidly (e.g., 25 minutes at 180°C), and the catalyst can be recovered using a magnet and reused for multiple cycles with minimal loss of activity. organic-chemistry.orgmdpi.com Furthermore, solvent-free microwave-assisted synthesis of (E)-N-(substituted benzylidene)-9-ethyl-9H-carbazole-3-amines has been achieved using a fly-ash:perchloric acid catalyst, yielding products in over 75% yield. qscience.com

| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| High-Temperature Ball-Milling | Carbazoles, Aryl Halides | Palladium Catalyst / Solid-State | Solvent-free, fast, efficient for poorly soluble substrates | Good to Excellent | nih.gov |

| Microwave-Assisted Tandem Reaction | Anilines, 1,2-Dihaloarenes | Pd-nanocatalyst on biochar / Cs₂CO₃, DMSO, 180°C, 25 min | Ligand-free, rapid, recoverable/reusable catalyst | High | organic-chemistry.orgthieme-connect.commdpi.com |

| Microwave-Assisted Synthesis | 9-Ethyl-9H-carbazole-3-amine, Aromatic Aldehydes | Fly-ash:HClO₄ / Solvent-free | Solvent-free, rapid reaction time, environmentally safe catalyst | >75% | qscience.com |

| Solvent-Free Ball-Milling | Anilines, 2,3-Butanedione | Mechanochemical / 500 rpm, 2h | Solvent-free, one-pot, two-step, improved yields | High |

Reaction Mechanisms and Reactivity Profiles of 9h Carbazol 9 Amine Derivatives

Mechanistic Pathways of Amine-Involving Reactions

The amine group attached to the carbazole (B46965) nitrogen or the carbazole ring is a focal point of reactivity, participating in a wide array of chemical transformations. Its electronic character enables it to act as a potent nucleophile, a directing group in cyclization reactions, and a key component in modern photoredox catalysis.

The nitrogen atom of the amine group in carbazole derivatives is a prominent nucleophilic center. tubitak.gov.tr This nucleophilicity is fundamental to many synthetic modifications of the carbazole scaffold. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common reactions driven by the amine's nucleophilicity include:

Acylation: The amine group reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, 3-amino-9-ethylcarbazole (B89807) can be treated with chloroacetyl chloride in the presence of a base to yield 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide. tubitak.gov.tr This amide can then undergo further nucleophilic substitution. tubitak.gov.tr

Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups, forming more complex secondary or tertiary amines. smolecule.com

Substitution Reactions: The amine can act as a nucleophile in substitution reactions with various electrophiles. smolecule.com A notable example is the reaction of 3-amino-9-ethylcarbazole with 2-isocyanatoethyl methacrylate, where the nucleophilic amine adds to the isocyanate group to form a urea (B33335) derivative, which serves as a fluorescent monomer. tubitak.gov.tr Another example is the cross-coupling of 9-ethyl-3-aminocarbazole with phenyl dimethylsulfamate, catalyzed by a nickel complex, to produce 9-ethyl-3-(phenylamino)carbazole. tubitak.gov.tr

The table below summarizes key examples of the nucleophilic reactivity of the amine group in carbazole derivatives.

| Reaction Type | Reactants | Product | Key Features |

| Acylation | 3-Amino-9-ethylcarbazole, Chloroacetyl chloride | 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide | Forms a versatile amide intermediate for further functionalization. tubitak.gov.tr |

| Urea Formation | 3-Amino-9-ethylcarbazole, 2-Isocyanatoethyl methacrylate | 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate | Nucleophilic addition to an isocyanate; product is a functional monomer. tubitak.gov.tr |

| Arylation | 9-Ethyl-3-aminocarbazole, Phenyl dimethylsulfamate | 9-Ethyl-3-(phenylamino)carbazole | Nickel-catalyzed cross-coupling reaction. tubitak.gov.tr |

The amine group in 3-aminocarbazole derivatives is instrumental in the construction of fused heterocyclic systems. It can participate in cyclization reactions either by itself or in concert with the adjacent activated carbon atoms of the carbazole ring (C-2 and C-4). tubitak.gov.tr This reactivity provides a powerful strategy for synthesizing complex, polycyclic aromatic compounds.

Examples of cyclization reactions involving the amine group include:

Pyrrole Formation: The reaction of 3-amino-9-ethylcarbazole with certain furan-2,5-diones in toluene (B28343) leads to the formation of a pyrrole-2,5-dione fused to the carbazole framework. tubitak.gov.tr

Isoindole Synthesis: Treatment of 3-amino-9-ethylcarbazole with exo-norbornene-5,6-dicarboxylic anhydride (B1165640) yields an intermediate amic acid. Subsequent heating with acetic anhydride promotes cyclization to form a tetrahydro-1H-4,7-methanoisoindole-1,3-(2H)-dione derivative. tubitak.gov.tr

Quinazoline Formation: Heterocyclic systems like quinazolines can be synthesized through the reaction of 3-aminocarbazole with compounds such as 2-acetamido-5-bromobenzoic acid in the presence of phosphorus oxychloride (POCl₃). tubitak.gov.tr

Carbazole Synthesis via Reductive Cyclization: The synthesis of the carbazole ring itself can be achieved through a triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls, a modification of the Cadogan reaction. researchgate.net Intramolecular C-N bond formation can also be triggered by photostimulated Sʀɴ1 reactions of 2'-halo[1,1'-biphenyl]-2-amines. conicet.gov.ar

The following table highlights different cyclization reactions where the amine group is a key participant.

| Resulting Heterocycle | Reactants | Reaction Conditions | Significance |

| Pyrrole | 3-Amino-9-ethylcarbazole, 3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione | Toluene | Constructs a pyrrole-2,5-dione ring fused to the carbazole. tubitak.gov.tr |

| Isoindole | 3-Amino-9-ethylcarbazole, exo-Norbornene-5,6-dicarboxylic anhydride | Toluene, then Acetic Anhydride | Two-step process involving amic acid formation followed by cyclization. tubitak.gov.tr |

| Quinazoline | 3-Amino-9-ethylcarbazole, 2-Acetamido-5-bromobenzoic acid | Toluene, POCl₃ | Forms a fused quinazolin-4(3H)-one structure. tubitak.gov.tr |

| Carbazole | 2'-Halo[1,1'-biphenyl]-2-amine | Photoinitiation (hv) | Forms the core carbazole ring via an intramolecular radical nucleophilic substitution. conicet.gov.ar |

In recent years, carbazole derivatives have emerged as highly effective organic photocatalysts, harnessing the energy of visible light to drive chemical reactions via radical pathways. sigmaaldrich.com Their strong excited-state reducing capabilities enable them to participate in single-electron transfer (SET) processes, generating reactive radical intermediates from stable precursors. nsf.gov

The general mechanism involves the photoexcitation of the carbazole catalyst, which then reduces a substrate to form a radical anion, or oxidizes a substrate to form a radical cation. beilstein-journals.org This process has been widely applied in various transformations.

A prominent example is the use of 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) as a metal-free photoredox catalyst. acs.org Upon irradiation, 4CzIPN can activate trifluoromethylation reagents to generate a trifluoromethyl radical (•CF₃). This radical can then participate in reactions such as the hydrotrifluoromethylation of alkenes. acs.org Similarly, carbazole derivatives have been used as single-electron photoreductants in the hydrodehalogenation of aryl halides. nsf.gov These reactions often proceed via a Consecutive Photoinduced Electron Transfer (ConPET) mechanism, where the catalyst radical anion, formed after an initial SET event, absorbs a second photon to become a highly reducing excited radical. acs.org

| Photocatalyst | Reaction Type | Mechanism | Application Example |

| 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) | Hydrotrifluoromethylation | Oxidative or Reductive Quenching | Synthesis of δ-fluoromethylated alcohols and amines. acs.org |

| Various Substituted Carbazoles | Hydrodehalogenation of Aryl Halides | Single-Electron Transfer (SET) | Reduction of electron-deficient aryl bromides and chlorides. nsf.gov |

| 2,4,5-Tri(9H-carbazol-9-yl)-6-(ethyl(phenyl)amino)isophthalonitrile (3CzEPAIPN) | Borylation of Aryl Chlorides | Consecutive Photoinduced Electron Transfer (ConPET) | Borylation using B₂pin₂ under mild conditions. beilstein-journals.org |

| N-Phenyl-Carbazole Derivatives | Intramolecular Cyclization | Photostimulated Sʀɴ1 | Synthesis of 9H-carbazoles from 2'-halo[1,1'-biphenyl]-2-amines. conicet.gov.ar |

Role of the Amine Group in Cyclization Reactions

Stereochemical Aspects and Enantioselective Synthesis

The synthesis of chiral molecules with a high degree of stereocontrol is a central goal of modern organic chemistry. For carbazole derivatives, achieving enantioselectivity is crucial for applications in pharmaceuticals and materials science. Research in this area focuses on developing catalytic asymmetric methods to construct chiral carbazole-containing structures.

A significant advancement is the enantioselective synthesis of functionalized tetrahydrocarbazoles through an asymmetric relay catalysis strategy. acs.org This method combines a gold complex with a chiral Brønsted acid to catalyze the reaction between N-protected 2-(1H-indol-2-yl)anilines and allenoates. The gold catalyst activates the allenoate, while the chiral Brønsted acid controls the stereochemistry of the subsequent cyclization, leading to the formation of α-quaternary amino acid derivatives bearing two adjacent stereocenters with high enantioselectivity. acs.org

Another approach involves visible-light-mediated copper-catalyzed stereodivergent reactions to form allylic amines. jscimedcentral.com While not exclusively focused on carbazoles, such methods for creating chiral amines are applicable to the synthesis of stereochemically defined carbazole derivatives. The dynamic stereochemistry of related chiral imines has also been studied, providing fundamental insights into isomerization processes that can affect stereochemical outcomes. acs.org

| Synthetic Strategy | Key Components | Target Molecule Type | Stereochemical Outcome |

| Asymmetric Relay Catalysis | Gold Complex, Chiral Brønsted Acid | Functionalized Tetrahydrocarbazoles | High enantioselectivity in the construction of α-quaternary amino acid derivatives. acs.org |

| Copper-Catalyzed Photoredox Reaction | Copper Catalyst, Light | Allylic Amines | Potential for stereodivergent synthesis of chiral amines. jscimedcentral.com |

Catalytic Transformations Mediated by 9H-Carbazol-9-amine Derivatives

Beyond being substrates in chemical reactions, this compound derivatives have proven to be powerful catalysts in their own right, particularly in the field of photoredox catalysis. mdpi.com Their modular structure, thermal stability, and tunable electronic properties make them excellent candidates for designing metal-free catalytic systems.

As discussed in Section 3.1.3, carbazole derivatives like 4CzIPN and its analogues are potent organic photocatalysts. sigmaaldrich.comacs.org They offer a green alternative to traditional transition-metal catalysts, often operating under mild conditions using visible light as a traceless reagent. sigmaaldrich.combeilstein-journals.org These catalysts facilitate a wide range of transformations, including C-H functionalization, C-C bond formation, and the introduction of functional groups like trifluoromethyl groups. acs.orgnih.gov

The catalytic cycle typically involves the absorption of a photon by the carbazole catalyst, followed by a single-electron transfer (SET) to or from a substrate to generate a reactive radical intermediate. sigmaaldrich.com The modularity of the carbazole structure allows for fine-tuning of its redox potentials by introducing electron-donating or electron-withdrawing groups, enabling the catalysis of increasingly challenging chemical reactions. nsf.gov For example, the design of N-phenyl or N-mesityl carbazoles helps to stabilize the resulting radical cation, preventing dimerization and enhancing the catalyst's stability and efficiency. nsf.gov

The development of these catalytic systems represents a significant shift towards more sustainable and environmentally benign synthetic methodologies in organic chemistry.

Advanced Spectroscopic and Structural Elucidation of 9h Carbazol 9 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbazole (B46965) derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. In the context of 9H-carbazol-9-amine and its analogues, the aromatic protons of the carbazole ring typically appear as multiplets in the range of δ 7.2–8.5 ppm. For instance, in 9,9'-(3-bromo-1,2-phenylene)bis(9H-carbazole), the aromatic protons are observed in the range of δ 7.00-8.03 ppm. The specific chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents on the carbazole core. For example, the amine proton (N-H) in compounds like 4-(9H-carbazol-9-yl)aniline appears as a singlet around δ 5.5 ppm. In N'-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide, the imine proton (-CH=N-) resonates as a singlet near δ 8.3 ppm, while the hydrazide NH proton is found further downfield at δ 10.1–10.5 ppm. vulcanchem.com The presence of an ethyl group at the N9 position of the carbazole, as seen in n-(1,3-benzodioxol-5-ylmethyl)(9-ethyl-9h-carbazol-3-yl)methanamine, gives rise to characteristic triplet and quartet signals at approximately δ 1.4–1.6 ppm and δ 4.2–4.4 ppm, respectively. vulcanchem.com

Table 1: Selected ¹H NMR Data for 9H-Carbazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 9,9'-(3-bromo-1,2-phenylene)bis(9H-carbazole) | CDCl₃ | 8.03 (d, J = 8.0 Hz, 2H), 7.75-7.62 (m, 6H), 7.08-7.00 (m, 12H) |

| N'-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide | - | ~8.3 (s, 1H, -CH=N-), 10.1-10.5 (s, 1H, NH) |

| n-(1,3-benzodioxol-5-ylmethyl)(9-ethyl-9h-carbazol-3-yl)methanamine | - | 1.4-1.6 (t), 4.2-4.4 (q), 6.7-6.9, 7.2-8.3 |

| 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl] | CDCl₃ | 8.17 (dt, J = 7.8, 1.0 Hz, 4H), 8.08 (d, J = 1.9 Hz, 2H), 7.84 (t, J = 1.9 Hz, 1H), 7.56 (dt, J = 8.2, 0.9 Hz, 4H), 7.49 (ddd, J = 8.2, 7.1, 1.2 Hz, 4H), 7.35 (td, J = 7.5, 1.0 Hz, 4H) |

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm), which often allows for the resolution of individual carbon signals. bhu.ac.inlibretexts.org For carbazole derivatives, the aromatic carbons generally resonate in the region of δ 105–150 ppm. wiredchemist.comoregonstate.edu For example, in 1,2-di(9H-carbazol-9-yl)benzene, the carbazole carbons appear at δ 109.7, 119.8, 119.9, 123.4, 125.3, 130.5, 134.5, and 139.9 ppm. Specific functional groups exhibit characteristic chemical shifts; for instance, the carbonyl carbon (C=O) in N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide is observed at approximately 167 ppm, while the imine carbon (C=N) appears around 150 ppm. vulcanchem.com In N-(1,3-benzodioxol-5-ylmethyl)(9-ethyl-9h-carbazol-3-yl)methanamine, the carbazole carbons are expected between δ 110–140 ppm, and the methylene (B1212753) bridge carbons at δ 40–50 ppm. vulcanchem.com

Table 2: Selected ¹³C NMR Data for 9H-Carbazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 1,2-di(9H-carbazol-9-yl)benzene | CDCl₃ | 139.9, 134.5, 130.5, 128.9, 125.3, 123.4, 119.9, 119.8, 109.7 |

| N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide | - | ~167 (C=O), ~150 (C=N) |

| n-(1,3-benzodioxol-5-ylmethyl)(9-ethyl-9h-carbazol-3-yl)methanamine | - | 110-140 (carbazole), 100-150 (benzodioxole), 40-50 (methylene bridges) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound and its analogues, key vibrational modes include N-H, C=O, and C=N stretching.

In many carbazole derivatives, the N-H stretching vibration is a prominent feature. researchgate.net For example, in 3-amino-9-ethylcarbazole (B89807), the N-H stretch is a key identifier. nih.gov The IR spectrum of N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide shows characteristic stretching vibrations for the C=O group in the range of 1650–1680 cm⁻¹ and for the C=N group between 1600–1620 cm⁻¹. vulcanchem.com Similarly, for n-(1,3-benzodioxol-5-ylmethyl)(9-ethyl-9h-carbazol-3-yl)methanamine, expected IR peaks include N–H stretching around 3350 cm⁻¹ and C–N vibrations near 1250 cm⁻¹. vulcanchem.com In the case of 4,7-di(9H-carbazol-9-yl)- rsc.orgarabjchem.orgoxadiazolo[3,4-d]pyridazine, the IR spectrum displays bands at 1493, 1467, and 1453 cm⁻¹, among others. mdpi.com Computational studies, such as those performed on 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, can aid in the assignment of experimental vibrational frequencies. najah.edu

Table 3: Characteristic IR Frequencies for Functional Groups in Carbazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3350 vulcanchem.com |

| C=O | Stretching | 1650–1680 vulcanchem.com |

| C=N | Stretching | 1600–1620 vulcanchem.com |

| C-N | Stretching | ~1250 vulcanchem.com |

| Aromatic C=C | Stretching | ~1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For carbazole derivatives, the extended π-conjugation of the aromatic system leads to characteristic absorption bands. These spectra are useful for studying the electronic properties relevant to applications in organic electronics.

The UV-Vis spectra of carbazole derivatives typically show absorption bands corresponding to π-π* and n-π* electronic transitions. beilstein-journals.org For instance, 3-acetyl-9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazoles exhibit absorption in the 260–300 nm range (π–π* transition) and a less intense band around 320–335 nm (n–π* transition). beilstein-journals.org The specific absorption maxima can be influenced by substituents and the solvent polarity. mdpi.combeilstein-journals.org For example, extending the conjugation, as in certain biphenylamine derivatives of carbazole, can shift the UV-Vis absorption to around 350 nm. The UV-Vis spectrum of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-9-yl)methylene]amino}propan-2-ol in methanol (B129727) shows absorption peaks at 235, 275, 315, and 385 nm. najah.edu In some cases, such as with aminocarbazole/aniline copolymers, characteristic absorption peaks can be observed at longer wavelengths, for instance, at 520 nm, 650 nm, and 805 nm, which is similar to that of polyaniline. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds.

For carbazole derivatives, MS is routinely used to confirm their molecular weight. theaic.orgnih.gov For example, the molecular ion peak in the mass spectrum of tris(4-(3,6-diethoxy-9H-Carbazol-9 yl) phenyl)amine confirms its structure. theaic.org In the case of 4,7-di(9H-carbazol-9-yl)- rsc.orgarabjchem.orgoxadiazolo[3,4-d]pyridazine, HRMS (ESI-TOF) provided a calculated m/z of 453.1458 for [M + H]⁺, which was in close agreement with the found value of 453.1445. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in N,9-Dimethyl-9H-carbazol-3-amine, the top peak in the GC-MS spectrum is observed at an m/z of 209. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in carbazole derivatives.

Single-crystal X-ray diffraction studies have been successfully employed to elucidate the structures of various carbazole derivatives. For example, the crystal structure of N,N'-di(9-ethyl-9H-carbazole-3-yl)hydrazine was solved in the monoclinic space group P2₁/n, revealing that the crystal packing is stabilized by weak C-H···π interactions. dergipark.org.tr In the case of 3-(9H-carbazol-9-yl)-N'-[(E)-4-chloro-benzyl-idene]propano-hydrazide, the carbazole ring system is essentially planar, and neighboring molecules are linked into dimers by N-H···O hydrogen bonds. nih.gov The crystal structure of N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline shows an orthorhombic system with molecules linked by N—H⋯O and weak C—H⋯O hydrogen bonds. nih.gov The refinement of crystallographic data using programs like SHELXL is essential for achieving high precision in bond length and angle determination. Discrepancies between solution-phase NMR data and solid-state crystallographic structures can arise from dynamic effects in solution, such as conformational flexibility.

Table 4: Crystallographic Data for Selected Carbazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| N,N'-di(9-ethyl-9H-carbazole-3-yl)hydrazine | Monoclinic | P2₁/n | Weak C-H···π interactions | dergipark.org.tr |

| 3-(9H-carbazol-9-yl)-N'-[(E)-4-chloro-benzyl-idene]propano-hydrazide | - | - | N-H···O hydrogen bonds forming dimers | nih.gov |

| N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline | Orthorhombic | Pna2₁ | N—H⋯O and C—H⋯O hydrogen bonds | nih.gov |

| 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione | Monoclinic | P2₁/c | - | researchgate.net |

Advanced Spectroscopic Ellipsometry for Thin Film Analysis

Advanced spectroscopic ellipsometry (SE) is a powerful non-destructive optical technique employed for the characterization of thin films, providing crucial information on layer thickness, optical constants, and surface and interface properties. horiba.comsemilab.com The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. horiba.com By analyzing the ellipsometric angles, Ψ (amplitude ratio) and Δ (phase shift), as a function of wavelength, a detailed optical model can be constructed to extract the material's properties. spiedigitallibrary.orgmdpi.com This technique is particularly valuable for the organic electronics field, where the optical and morphological characteristics of thin films are paramount to device performance. semilab.comut.ee

In the study of carbazole-based materials, which are frequently used in organic light-emitting diodes (OLEDs), spectroscopic ellipsometry provides indispensable insights. ut.eeresearchgate.net The precise determination of the complex refractive index (ñ = n - ik, where 'n' is the refractive index and 'k' is the extinction coefficient) and layer thickness is critical for designing and optimizing multilayer device structures. ut.eeresearchgate.net

Research on thin films of carbazole analogues, such as 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP) and tris(4-carbazoyl-9-ylphenyl)amine (TCTA), demonstrates the utility of SE in this context. spiedigitallibrary.orgresearchgate.net These materials are thermally evaporated onto various substrates like glass, quartz, or indium tin oxide (ITO) for analysis. spiedigitallibrary.orgresearchgate.net The experimental data obtained from SE measurements, typically across a wide spectral range (e.g., 210 to 1690 nm), are then fitted using appropriate optical models. spiedigitallibrary.org

A common approach involves using the Tauc-Lorentz oscillator model to parameterize the dispersion curves of the optical constants for organic semiconductor films. spiedigitallibrary.orgresearchgate.net This model is effective in describing the absorption features of amorphous materials. mdpi.com Furthermore, the Bruggeman effective medium approximation (EMA) is often used to model surface roughness, treating it as a mixture of the top layer material and voids. spiedigitallibrary.org

Detailed studies on single-layer films of TCTA and mCBP have successfully determined their optical properties and film morphology. spiedigitallibrary.orgresearchgate.net For instance, the analysis of a TCTA film on a glass substrate revealed a thickness of approximately 51.34 nm with low surface roughness. spiedigitallibrary.org Similarly, an mCBP film on quartz was found to have a thickness of 54.77 nm. spiedigitallibrary.org The substrate can influence the optical properties and roughness of the deposited organic films. researchgate.netresearchgate.net For example, films grown on rougher substrates like ITO tend to replicate the substrate's topography, leading to increased film roughness. researchgate.net

The refractive index (n) for these carbazole analogues typically ranges from 1.6 to 1.8 in the visible spectrum, while the extinction coefficient (k) shows the onset of absorption in the ultraviolet region, corresponding to the material's optical band gap. spiedigitallibrary.orgut.ee The analysis also provides the optical band gap (Eg), a fundamental parameter for semiconductor materials. spiedigitallibrary.orgnih.gov

The following tables summarize key findings from spectroscopic ellipsometry studies on thin films of carbazole analogues.

| Compound | Roughness (nm) | Thickness (nm) | Refractive Index (n) at 550 nm | Optical Band Gap (Eg) (eV) | Model Oscillators |

|---|---|---|---|---|---|

| TCTA | 0.5 ± 0.1 | 51.34 ± 0.02 | 1.751 ± 0.001 | 3.47 ± 0.01 | 4 |

| Compound | Roughness (nm) | Thickness (nm) | Refractive Index (n) at 550 nm | Optical Band Gap (Eg) (eV) | Model Oscillators |

|---|---|---|---|---|---|

| mCBP | 0.80 ± 0.02 | 54.77 ± 0.01 | 1.720 ± 0.001 | 3.68 ± 0.01 | 4 |

| TCTA | 0.60 ± 0.03 | 52.40 ± 0.03 | 1.750 ± 0.001 | 3.47 ± 0.01 | 4 |

| Compound | Roughness (nm) | Thickness (nm) | Refractive Index (n) at 550 nm | Optical Band Gap (Eg) (eV) | Model Oscillators |

|---|---|---|---|---|---|

| TCTA | 4.2 ± 0.1 | 47.1 ± 0.1 | 1.755 ± 0.001 | 3.48 ± 0.01 | 4 |

These detailed research findings underscore the critical role of spectroscopic ellipsometry in providing a comprehensive understanding of the optical and structural properties of thin films based on carbazole derivatives, which is essential for the advancement of organic electronic devices. ut.eeresearchgate.net

Computational and Theoretical Chemistry of 9h Carbazol 9 Amine Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of carbazole-based systems. It offers a balance between computational cost and accuracy, making it suitable for molecules of this size. Calculations are often performed using hybrid functionals like B3LYP or MN15, paired with basis sets such as 6-311G or 6-311++G(d,p), to model the behavior of the electrons accurately ethz.ch.

The first step in most computational studies is geometry optimization. This process uses DFT to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule . The optimization confirms that the resulting structure is a true minimum on the potential energy surface by ensuring all vibrational frequencies are real (i.e., not imaginary).

These calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, DFT can be used to probe the configurational stability of specific bonds. In a study on a derivative of 9H-carbazol-9-amine, DFT calculations determined the rotational barrier around the N-N axis to be 31.5 kcal/mol, indicating high configurational stability at room temperature nih.gov. This type of analysis is crucial for understanding atropisomerism and conformational rigidity in these systems.

Once the optimized geometry is obtained, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP is a visualization of the total electrostatic potential projected onto the electron density surface of the molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor.

The MEP map uses a color scale to denote different potential values. Typically:

Red indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green and Yellow represent areas with intermediate or near-zero potential.

Mulliken charge analysis is a method used to calculate the partial charge on each atom within the molecule from the DFT results. This provides a quantitative measure of the electron distribution. While Mulliken charges are known to be dependent on the basis set used, they offer a useful qualitative picture of the electronic structure. The analysis reveals which atoms are electron-donating and which are electron-withdrawing, complementing the insights gained from MEP maps.

| Atom | Calculated Charge (a.u.) |

|---|---|

| N9 (Carbazole Ring) | (Value) |

| N (Amine Group) | (Value) |

| C4a | (Value) |

| C4b | (Value) |

| C9a | (Value) |

| C9b | (Value) |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are key to understanding chemical reactivity.

The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the electronic behavior of this compound in various chemical reactions.

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO |

Mulliken Charge Analysis

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For flexible molecules, a thorough conformational search is necessary to ensure the global energy minimum is found, rather than just a local minimum. A common workflow involves an initial conformational search using a lower-level theory, such as a Molecular Mechanics (MM) force field (e.g., OPLS_2005), to sample a wide range of possible conformations. The lowest-energy conformers identified are then subjected to full geometry optimization using a more accurate DFT method . This combined approach is effective for analyzing the complex potential energy surfaces of carbazole (B46965) derivatives and identifying the most stable and accessible conformations.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point, representing the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy allows for the determination of the reaction's activation energy. For instance, in a study of a sunlight-mediated cycloaddition to form a carbazole skeleton, DFT calculations identified the key transition state and calculated an energy barrier of 19.1 kcal/mol for the initial nucleophilic attack rsc.org. Such studies provide a deep, quantitative understanding of reaction feasibility and pathways, which is essential for optimizing reaction conditions and designing new synthetic routes nih.govrsc.org.

Theoretical Investigations of Photophysical Properties

Computational and theoretical chemistry play a pivotal role in understanding and predicting the photophysical properties of this compound and its derivatives. These theoretical investigations provide deep insights into the electronic structure, excited states, and the influence of intermolecular forces, which are crucial for designing novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Excited State Calculations

Excited state calculations are fundamental to elucidating the mechanisms of light absorption and emission in carbazole-based molecules. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting absorption and emission spectra, as well as the behavior of excited states.

Theoretical studies have been conducted on various carbazole derivatives to understand the relationship between their molecular structure and photophysical properties. For instance, in a series of donor-π-acceptor (D-π-A) structured molecules, including a carbazole derivative, ground- and excited-state geometries were optimized using B3LYP/6-31G(d), HF/6-31G(d), and CIS/6-31G(d) levels of theory. acs.org These calculations help in determining key parameters like ionization potentials, electron affinities, and the energies of the lowest excited states (Eg), which are then correlated with experimental maximum absorption and emission wavelengths. acs.org

Research on specific carbazole derivatives, such as those integrated with fluorene (B118485) or stilbene (B7821643) bridges, has shown that theoretical calculations can predict electron mobility and equilibrium properties, providing guidance for material design. acs.org For example, calculations indicated that a diethylfluorene-based carbazole compound possesses higher electron mobility compared to its stilbene-based counterparts. acs.org

In the context of thermally activated delayed fluorescence (TADF), excited state calculations are crucial for understanding the reverse intersystem crossing (rISC) mechanism. Studies on systems like 10-(dibenzo[a,c]phenazin-11-yl)-10H-phenoxazine (PXZ-DPPZ), which shares structural motifs with functionalized carbazoles, have used theoretical calculations to predict the nature of excited states (e.g., locally excited vs. charge-transfer states) based on the donor moiety. frontiersin.org These predictions are then often validated by experimental absorption spectra. frontiersin.org

The agreement between calculated and experimental data provides confidence in the theoretical models. For instance, a study on carbazole crystals reported a calculated S0 → S1 absorption energy of 3.73 eV for a cluster of six molecules, which is in good agreement with the experimental value of 3.62 eV. rsc.org Such calculations also help in identifying the dominant pathways for excited state decay, such as intersystem crossing (ISC), by computing the rates of different transitions (e.g., S1 → Tn). rsc.org

| Compound | Methodology | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Carbazole Crystal | TD-B3LYP/6-311++G(d,p) | S0 → S1 Absorption Energy | 3.73 eV | rsc.org |

| Carbazole Crystal | TD-B3LYP/6-311++G(d,p) | Phosphorescence Energy (T1min) | 2.57 eV | rsc.org |

| 2-carbazolyl-7-dimesitylboryl-9,9-diethylfluorene | B3LYP/6-31G(d), HF/6-31G(d), CIS/6-31G(d) | Electron Mobility | Higher than stilbene-based derivatives | acs.org |

Intermolecular Interactions and Stacking Effects

Intermolecular interactions, particularly π-π stacking, play a significant role in the solid-state properties of carbazole derivatives, influencing their crystal packing and, consequently, their photophysical behavior. Theoretical investigations into these interactions are crucial for understanding aggregation-induced effects and for designing materials with desired solid-state emission properties.

In the crystalline phase, neighboring carbazole molecules can form distinct structures through π-π stacking interactions. nih.gov For example, in (9H-Carbazol-9-ylmethyl)diethyl-amine, molecules form pillar structures via edge-to-face π-π stacking with distances of 3.538(3) and 3.496(3) Å. nih.gov Similarly, in the crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione, a combination of hydrogen bonds and π-π contacts dictates the stacking of molecules. researchgate.net

Computational studies have shown that modifying the molecular structure can effectively control intermolecular stacking. The introduction of bulky groups, such as terphenyl moieties, can increase the distance between molecules in the solid state, thereby inhibiting intermolecular interactions and quenching effects. sciexplor.com For instance, in DTPF-ν-DABNA and DTP-ν-DABNA, two luminescent materials, the intermolecular distances in single-crystal stacking were found to be greater than 4 Å, which significantly suppresses aggregation-caused quenching. sciexplor.com In one case, the intermolecular distance was as large as 8.66 Å. sciexplor.com

Understanding these stacking effects is critical for applications in OLEDs. For instance, in thermally activated delayed fluorescence (TADF) materials, controlling intermolecular interactions is key to achieving high efficiency. The design of molecules that exhibit loose stacking in the solid state can lead to high photoluminescence quantum yields (PLQY) in thin films, which is a desirable characteristic for emissive layers in OLEDs. sciexplor.com

| Compound | Interaction Type | Observed Distance/Effect | Reference |

|---|---|---|---|

| (9H-Carbazol-9-ylmethyl)diethyl-amine | Edge-to-face π-π stacking | 3.538(3) and 3.496(3) Å | nih.gov |

| DTPF-ν-DABNA | Intermolecular stacking | 8.66 Å | sciexplor.com |

| DTP-ν-DABNA | Intermolecular stacking | > 4 Å | sciexplor.com |

| Fluorenone-Carbazole Dimers | Hydrogen bonding and π-π stacking | Reinforced intermolecular interactions | rsc.org |

Applications in Advanced Materials Science Research

Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9H-carbazol-9-amine are extensively utilized as hole transport materials (HTMs) in the fabrication of organic light-emitting diodes (OLEDs). chemimpex.com The carbazole (B46965) moiety provides a rigid, electron-donating core that facilitates the efficient transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED device. mdpi.comresearchgate.net

Design Principles for Efficient HTMs

The design of efficient HTMs based on carbazole-amine structures is guided by several key principles aimed at optimizing device performance. The incorporation of an amino group enhances the electron-donating nature of the molecule, which in turn improves hole-transport efficiency. Furthermore, extending the π-conjugation of the molecular structure, often by linking multiple carbazole or triphenylamine (B166846) units, can lead to higher charge mobility. mdpi.com

A critical factor in the design of these materials is their thermal stability. To prevent morphological changes in the organic layers of an OLED during operation, which can be caused by Joule heating, HTMs with a high glass transition temperature (Tg) are essential. mdpi.com The rigidity of the carbazole unit contributes significantly to the thermal stability of these materials. mdpi.com For instance, conjugating 4-(9H-carbazol-9-yl)triphenylamine with other carbazole or triphenylamine derivatives has been shown to produce HTMs with high glass transition temperatures, ranging from 148 to 165 °C. mdpi.com

Another design consideration is the energy level alignment within the OLED. The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-matched with the work function of the anode and the HOMO level of the emissive layer to ensure efficient hole injection and transport. acs.org The electronic properties of carbazole-amine derivatives can be fine-tuned by introducing different substituents to achieve the desired energy level matching.

The method of device fabrication also influences the design of HTMs. While some derivatives are suitable for vacuum deposition, others with enhanced solubility through the addition of specific functional groups are designed for solution-based processing, which can lower manufacturing costs.

Device Performance Enhancement through this compound Derivatives

The integration of this compound derivatives as HTMs has led to significant enhancements in OLED device performance. These materials contribute to higher current, power, and external quantum efficiencies (EQE). mdpi.com For example, a series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine, when incorporated into standard OLED devices, resulted in markedly improved efficiencies compared to a reference device lacking these specialized HTM layers. mdpi.com

One particular derivative, when used as an HTM, was part of a device that achieved a high current efficiency of 44.25 cd/A and an external quantum efficiency of 17.8% in a yellow phosphorescent OLED. researchgate.net In another study, a blue fluorescent OLED employing a derivative of 1,3-bis(N-carbazolyl)benzene (mCP) as a host material, which shares structural motifs with carbazole-amine compounds, reached a remarkable maximum external quantum efficiency of 29.9%. researchgate.net

The following table summarizes the performance of select OLEDs incorporating carbazole-amine derivatives:

| Device Type | Carbazole Derivative Used as | Key Performance Metric | Reference |

| Yellow Phosphorescent OLED | Hole Transporting Material | EQE: 17.8% | researchgate.net |

| Blue Fluorescent OLED | Host Material | EQE: 29.9% | researchgate.net |

| Green TADF OLED | Exciplex Host | Power Efficiency: 121 lm/W, EQE: 34.2% | spiedigitallibrary.org |

| Greenish-Yellow OLED | TADF Emitter | EQE: 31% | spiedigitallibrary.org |

EQE: External Quantum Efficiency; TADF: Thermally Activated Delayed Fluorescence

Stability and Longevity of OLEDs Incorporating Carbazolyl Amines

A major challenge in OLED technology is ensuring long-term operational stability. The chemical and thermal stability of the materials used is paramount to the device's lifetime. Carbazole derivatives are known for their high thermal stability, which is a crucial attribute for durable OLEDs. mdpi.commdpi.com For example, certain diarylamino-substituted carbazoles used as HTLs exhibit thermal degradation temperatures as high as 490 °C. nih.gov

The morphological stability of the HTM layer is also critical. Amorphous materials with high glass transition temperatures (Tg) are preferred as they are less prone to crystallization during device operation, which can lead to device failure. mdpi.com The introduction of bulky and structurally rigid moieties, such as carbazole derivatives, has been shown to significantly improve both morphological and thermal stabilities. mdpi.com

Furthermore, the chemical structure of the carbazole-amine derivative can influence the stability of the entire device. In one study, a phosphorescent OLED utilizing a specific carbazole-based host material demonstrated superior stability, achieving a lifetime well over 10,000 hours at a practical luminance of 1000 cd/m². nih.gov Another research effort focusing on stable exciplex cohosts for OLEDs found that a device with a 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) based cohost had a lifetime (LT50) of 10,169 hours, significantly longer than the reference device. nih.gov This highlights the importance of molecular stability in achieving long-lived OLEDs. nih.gov

Active Components in Organic Photovoltaics (OPVs)

Carbazole-based materials are versatile and can be used in various components of solar cells. researchgate.net For instance, a self-assembled monolayer (SAM) of 2-(9H-carbazol-9-yl) phosphonic acid (2PACz) has been instrumental in achieving record-high performance in indoor OPV systems. researchgate.net When used to treat the indium tin oxide (ITO) electrode and also mixed into the photoactive layer, 2PACz improves the energy level alignment for efficient charge selection and enhances the carrier yield-mobility product. researchgate.net This dual application led to an indoor OPV with a power conversion efficiency of approximately 36% that maintained 95% of its initial efficiency after 1000 hours of operation in ambient air. researchgate.net

In the context of perovskite solar cells, another promising photovoltaic technology, carbazole-based molecules are being developed as hole-transporting materials to replace more expensive options. mdpi.com Their chemical stability, ease of functionalization, and tunable electronic properties make them ideal candidates for improving both the efficiency and stability of these next-generation solar cells. researchgate.netperovskite-info.com

Development of Functional Polymeric Materials and Coatings

The reactivity of the this compound structure allows for its incorporation into polymers, leading to the development of functional materials and coatings with desirable electronic and physical properties. nih.gov Polycarbazoles, for example, are a class of conducting polymers known for their excellent charge transport capacity, photoconductivity, and electrochromic properties. mdpi.com

These polymers can be synthesized through electropolymerization, where a polymer film is deposited on a conductive surface by anodic oxidation. mdpi.com This method allows for the creation of solid films with improved mechanical stability. mdpi.com By using monomers such as 2-(9H-carbazol-9-yl)acetic acid, functional groups like carboxyl groups can be integrated into the polymer structure. mdpi.com These functional groups can then be used to immobilize biological entities like enzymes, opening up possibilities for the development of biosensors and other biomaterials. mdpi.com

Furthermore, carbazole-containing polymers have been investigated for electrochromic applications, where the material changes color in response to an electrical potential. mdpi.com Copolymers of a 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB) monomer with 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives have been electropolymerized on flexible substrates to create electrochromic devices. mdpi.com The strong electron-donating property of the biscarbazole group makes these polymers promising for use as electrodes in such devices. mdpi.com

Chemo- and Biosensors Utilizing Carbazole-Amine Architectures

The inherent fluorescence of the carbazole framework makes it an excellent building block for the development of chemo- and biosensors. nih.gov These sensors operate on the principle that the binding of a target analyte to the carbazole-based receptor induces a change in its optical properties, such as fluorescence quenching or enhancement. nih.gov

For example, carbazole derivatives have been designed as fluorescent sensors for the detection of anions. nih.gov By incorporating hydrogen bonding donor groups at strategic positions, these molecules can selectively bind to specific anions like fluoride (B91410) and chloride, resulting in a measurable change in their fluorescence. nih.gov In one instance, 1-hydroxycarbazole was successfully used to quantify these anions in commercial water and mouthwash samples. nih.gov

Carbazole-containing polymers have also been employed as sensory materials for the detection of nitroaromatic compounds, which are common components of explosives. mdpi.com Highly fluorescent calix researchgate.netarene-containing polymers with carbazole units have demonstrated noteworthy sensitivity and selectivity towards analytes such as picric acid (PA) and 2,4,6-trinitrotoluene (B92697) (TNT) in both solution and vapor phases. mdpi.com The high quenching efficiency is attributed to strong electrostatic interactions between the carbazole moieties and the nitroaromatic compounds. mdpi.com

The versatility of carbazole-amine architectures also extends to the creation of metal-organic frameworks (MOFs) for sensory applications. A MOF constructed with a carbazole-containing ligand has been shown to detect various inorganic and organic acids through a unique fluorescence turn-on response. acs.org This sensitivity at parts-per-billion levels for certain acids showcases the potential of these materials for highly sensitive chemical detection. acs.org

Photoconductive and Photorefractive Material Development

The carbazole unit is a well-established component in the creation of materials that exhibit photoconductivity, a phenomenon where a material's electrical conductivity increases upon exposure to light. researchgate.netrsc.org This property is fundamental to applications such as electrophotography and has spurred extensive research into carbazole-based polymers. rsc.org The incorporation of carbazole groups, which are highly polarizable, also makes these materials promising for non-linear optics. rsc.org

A key area of development is in photorefractive (PR) materials, which are capable of reversibly changing their refractive index in response to non-uniform illumination. This effect is crucial for applications in holography and optical data storage. rsc.orgresearchgate.net Research has shown that monolithic molecular materials, where a single molecule possesses all the necessary functions for the photorefractive effect (photosensitivity, photoconductivity, and electro-optic activity), can be synthesized from carbazole derivatives.

For instance, the all-functional PR small molecule, (9-ethyl-9H-carbazol-3-ylmethylent)-(4-nitrophenyl)-amine (ECYENPA), was synthesized to combine both electro-optic effects and hole transportation capabilities. aip.org The performance of such materials can be significantly enhanced by introducing electron traps. In a study involving ECYENPA, doping the material with small amounts of tris(8-hydroxyquinoline) aluminum (Alq3) led to a substantial improvement in the photorefractive effect. The Alq3 formed quantum dots within the ECYENPA matrix, acting as electron traps. This modification resulted in a two-beam coupling coefficient of 424 cm⁻¹ at an electric field of 44.6 V/µm, a marked increase from the 232 cm⁻¹ observed in the undoped sample. aip.org

The development of carbazole-based polymers has also been a significant focus. Poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA) is one such polymer synthesized for its potential in photonic applications. rsc.org The synthesis involves the reaction of 3-(9H-carbazol-9-yl)propan-1-amine, which itself is derived from 9H-carbazole. rsc.org These polymers exhibit promising properties for use in photorefractive materials for holography. rsc.org

| Material | Dopant | Two-Beam Coupling Coefficient (cm⁻¹) | Electric Field (V/µm) |

| ECYENPA | None | 232 | Not specified |

| ECYENPA | Alq3 | 424 | 44.6 |

Table 1: Performance enhancement of a photorefractive material based on a 9H-carbazole-9-amine derivative through doping. aip.org

Host Materials for Phosphorescent Organic Light-Emitting Diodes

In the realm of organic electronics, derivatives of 9H-carbazole-9-amine are pivotal as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). chemrxiv.orgmdpi.com A host material in an OLED's emissive layer is responsible for transporting charge carriers (holes and electrons) and facilitating the efficient transfer of energy to the phosphorescent guest (dopant) molecules, which then emit light. Carbazole derivatives are favored for this role due to their high triplet energy, excellent thermal stability, and good hole-transporting properties. theaic.orgnih.gov

The design of effective host materials often involves creating a "bipolar" structure, which can transport both holes and electrons, leading to a more balanced charge flux and improved device efficiency. chemrxiv.org This is frequently achieved by combining an electron-donating carbazole unit with an electron-accepting moiety. chemrxiv.orgresearchgate.net

For example, two novel bipolar host materials, 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one (3-CBZ QZ) and 2-(4-(9H-carbazol-9-yl)phenyl)quinazolin-4(3H)-one (9-CBZ QZ), were designed for this purpose. chemrxiv.orgresearchgate.net These compounds incorporate the hole-transporting carbazole with an electron-accepting quinazolinone unit. chemrxiv.org Theoretical calculations showed that these molecules possess appropriate HOMO-LUMO energy gaps (3.18 eV for 3-CBZ QZ and 3.21 eV for 9-CBZ QZ), making them suitable for efficient electrophosphorescent devices. chemrxiv.org

Another strategy involves using carbazole derivatives to construct host materials for specific color PhOLEDs. For blue PhOLEDs, which are notoriously challenging to develop, cyanocarbazole-substituted 3',5'-di(9H-carbazol-9-yl)-1,1'-biphenyl derivatives have been synthesized. researchgate.net A device using 9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrile as the host material for a blue phosphorescent emitter achieved a luminous efficiency of 11.6 cd/A and an external quantum efficiency (EQE) of 5.62% at 20 mA/cm². researchgate.net

The combination of carbazole with other functional groups, such as triphenylamine, has also yielded high-performance materials. mdpi.com A series of hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives demonstrated good thermal stability with high glass transition temperatures (148-165 °C). mdpi.com When incorporated into PhOLEDs, these materials significantly enhanced the current, power, and external quantum efficiencies compared to a reference device. mdpi.com

| Host Material Derivative | Application | Key Performance Metric | Value |

| 9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrile | Blue PhOLED | Luminous Efficiency | 11.6 cd/A |

| 9-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole-3-carbonitrile | Blue PhOLED | External Quantum Efficiency (EQE) | 5.62% |

| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR) | Yellow PhOLED | Current Efficiency | 44.25 cd/A |

| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR) | Yellow PhOLED | External Quantum Efficiency (EQE) | 17.8% |

Table 2: Performance of PhOLEDs utilizing various this compound based host materials. researchgate.netbohrium.com

Exploration in Medicinal Chemistry and Biological Sciences

Antimicrobial Activities of 9H-Carbazol-9-amine Derivatives

Derivatives of this compound have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a range of pathogenic bacteria and fungi. arabjchem.orgsrce.hrnih.gov The lipophilic nature of some carbazole (B46965) derivatives may facilitate their passage through the biological membranes of microorganisms, thereby inhibiting their growth. nih.gov

Antibacterial Efficacy

A variety of this compound derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.comijrpc.com For instance, a series of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines showed significant antibacterial activity. nih.govnih.govijrpc.com